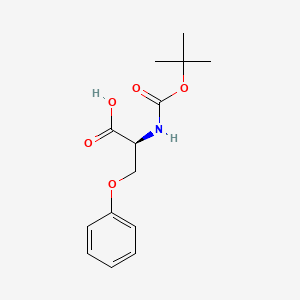

(S)-2-((t-Butoxycarbonyl)amino)-3-phenoxypropanoic acid (Boc-L-Ser(Ph)-OH)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

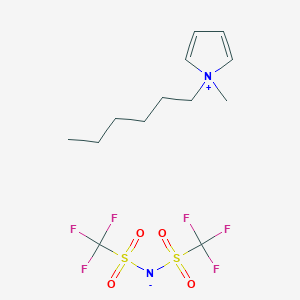

(S)-2-((t-Butoxycarbonyl)amino)-3-phenoxypropanoic acid (Boc-L-Ser(Ph)-OH) is an important organic compound used in many scientific disciplines, including medicinal chemistry, biochemistry, and pharmacology. It is a derivative of the amino acid serine and is used as a building block in the synthesis of various biologically active compounds. Boc-L-Ser(Ph)-OH is a valuable reagent for the preparation of peptides, peptidomimetics, and other small molecules with pharmacological activity.

Applications De Recherche Scientifique

Selective Protection and Deprotection of Amino Acids

- The tert-butoxycarbonyl (Boc) group is widely used for the temporary protection of amino groups during the synthesis of peptides and amino acid derivatives. This is because the Boc group can be introduced and removed under relatively mild conditions without affecting other functional groups present in the molecule (Tarbell, Yamamoto, & Pope, 1972).

Enantioselective Synthesis

- The compound has been employed in enantioselective synthesis processes, where it is crucial for the separation of amino acid enantiomers. This application is particularly important in the preparation of peptides and pharmaceuticals that require a high degree of purity and specific stereochemistry (Yowell, Fazio, & Vivilecchia, 1996).

Synthesis of Peptide Mimics

- Boc-L-Ser(Ph)-OH serves as a precursor in the synthesis of peptide mimics, such as O-linked glycopeptides. These mimics are significant for studying protein-protein interactions and the development of therapeutic agents. The specific structure of Boc-L-Ser(Ph)-OH allows for efficient glycosylation, providing a versatile tool in the design of complex biomolecules (Carrasco et al., 2006).

Protection Strategies in Organic Synthesis

- The versatility of Boc-L-Ser(Ph)-OH in protection strategies is highlighted in its application across various amino acid derivatives. It is instrumental in the tert-butoxycarbonylation process, providing a protective mechanism for amino groups against undesired reactions during the synthesis of complex molecules (Keller, Keller, van Look, & Wersin, 2003).

Catalyst-Free Synthesis

- Recent advancements have also demonstrated its use in catalyst-free synthesis methods, offering a more environmentally friendly and efficient approach to the tert-butoxycarbonylation of amines. This method enhances the chemoselectivity of the process, reducing side products and improving yield (Chankeshwara & Chakraborti, 2006).

Mécanisme D'action

Target of Action

It is known that boc derivatives of amino acids are often used in the synthesis of peptides , suggesting that the compound may interact with peptide receptors or enzymes involved in peptide metabolism.

Mode of Action

Boc derivatives of amino acids are typically used as protecting groups in peptide synthesis . The Boc group protects the amino group from unwanted reactions during synthesis, and can be selectively removed under acidic conditions .

Action Environment

The stability and reactivity of boc derivatives can be influenced by factors such as ph, temperature, and the presence of other reactive species .

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJIBFIPECEVPM-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)